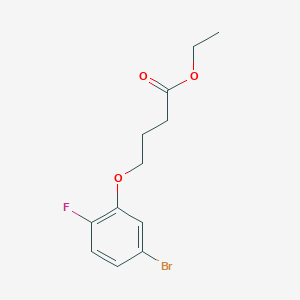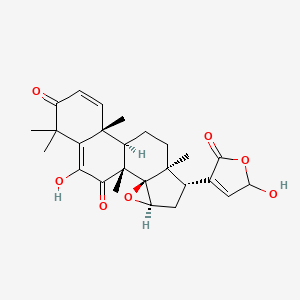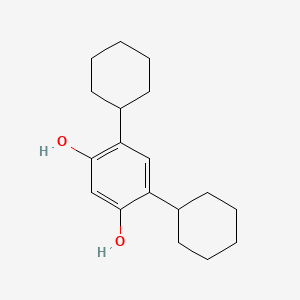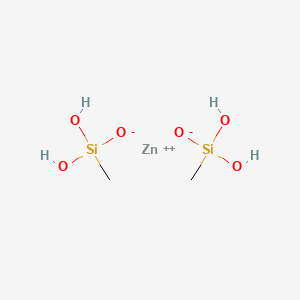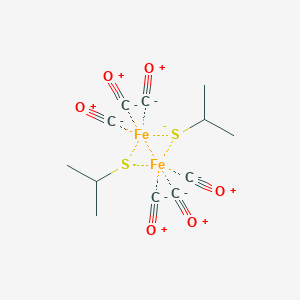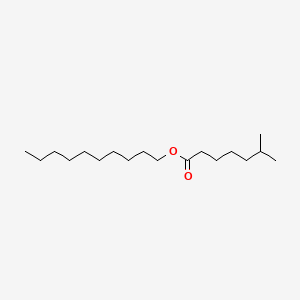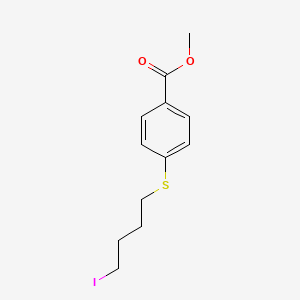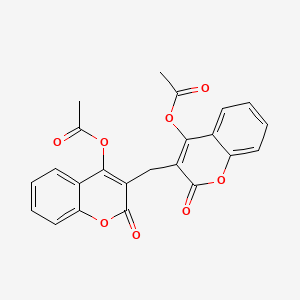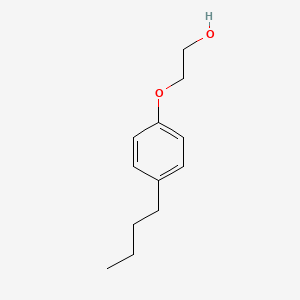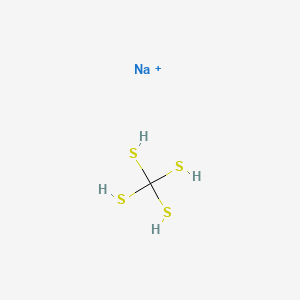
2,3,5-Tris(piperidinomethyl)hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tris(piperidinomethyl)hydroquinone is a synthetic organic compound with the molecular formula C24H39N3O2 and a molecular weight of 401.58536 g/mol It is characterized by the presence of three piperidine groups attached to a hydroquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tris(piperidinomethyl)hydroquinone typically involves the reaction of hydroquinone with formaldehyde and piperidine under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the hydroquinone acts as the nucleophile, formaldehyde as the electrophile, and piperidine as the amine component. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tris(piperidinomethyl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperidine groups can be substituted with other amine groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the substituent used.
Applications De Recherche Scientifique
2,3,5-Tris(piperidinomethyl)hydroquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,3,5-Tris(piperidinomethyl)hydroquinone involves its interaction with various molecular targets and pathways. The hydroquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The piperidine groups may also interact with biological targets, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylhydroquinone: Similar hydroquinone core but with methyl groups instead of piperidine groups.
2,3,5-Trimethylhydroquinone: Similar structure with three methyl groups.
2,3,5-Tris(aminomethyl)hydroquinone: Similar structure with amine groups instead of piperidine groups.
Uniqueness
2,3,5-Tris(piperidinomethyl)hydroquinone is unique due to the presence of three piperidine groups, which impart distinct chemical and biological properties. The piperidine groups enhance the compound’s solubility, stability, and potential biological activity compared to its methyl or amine analogs .
Propriétés
Numéro CAS |
81741-29-9 |
|---|---|
Formule moléculaire |
C24H39N3O2 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
2,3,5-tris(piperidin-1-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H39N3O2/c28-23-16-20(17-25-10-4-1-5-11-25)24(29)22(19-27-14-8-3-9-15-27)21(23)18-26-12-6-2-7-13-26/h16,28-29H,1-15,17-19H2 |
Clé InChI |
TWOMLFAUCLQOOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC(=C(C(=C2O)CN3CCCCC3)CN4CCCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


